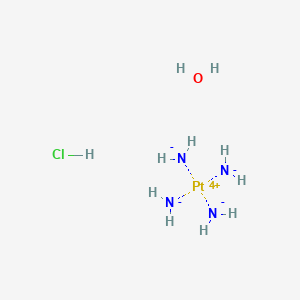
azanide;platinum(4+);hydrate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the PubChem azanide;platinum(4+);hydrate;hydrochloride is known as Tetraammineplatinum (II) Chloride. It is a coordination complex with the chemical formula [Pt(NH3)4]Cl2. This compound is notable for its applications in various fields, including chemical synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraammineplatinum (II) Chloride can be synthesized by reacting platinum (II) chloride with ammonia. The reaction typically occurs in an aqueous solution, where platinum (II) chloride is dissolved, and ammonia is added gradually. The mixture is then stirred and heated to facilitate the formation of the tetraammine complex.
Industrial Production Methods: In industrial settings, the production of Tetraammineplatinum (II) Chloride involves large-scale reactions under controlled conditions. The process ensures high purity and yield of the compound, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions: Tetraammineplatinum (II) Chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The ammonia ligands in the complex can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chlorine.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of other ligands in excess to drive the substitution process.
Major Products Formed:
Oxidation: Higher oxidation state platinum complexes.
Reduction: Lower oxidation state platinum complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Tetraammineplatinum (II) Chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other platinum complexes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interact with DNA.
Industry: Utilized in catalysis and material science for the preparation of platinum-based catalysts and materials.
Mechanism of Action
The mechanism of action of Tetraammineplatinum (II) Chloride involves its ability to form coordination bonds with various ligands. In biological systems, it can interact with DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This property is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Cisplatin: Another platinum-based compound used in cancer treatment.
Carboplatin: A derivative of cisplatin with similar anticancer properties.
Oxaliplatin: A platinum-based drug used in chemotherapy.
Comparison: Tetraammineplatinum (II) Chloride is unique due to its specific ligand arrangement and reactivity. Unlike cisplatin and carboplatin, which are primarily used in medicine, Tetraammineplatinum (II) Chloride has broader applications in chemical synthesis and industrial processes. Its ability to undergo various chemical reactions and form different coordination complexes makes it a versatile compound in research and industry.
Properties
IUPAC Name |
azanide;platinum(4+);hydrate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.4H2N.H2O.Pt/h1H;5*1H2;/q;4*-1;;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEYUBAEWIHKOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].O.Cl.[Pt+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].O.Cl.[Pt+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClH11N4OPt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
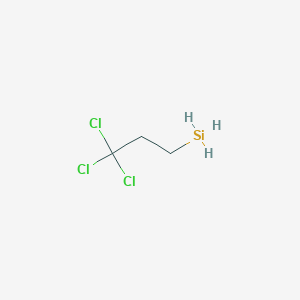
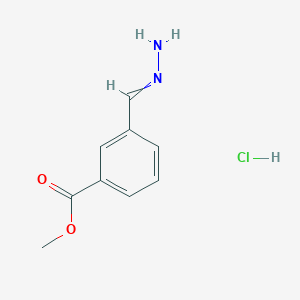
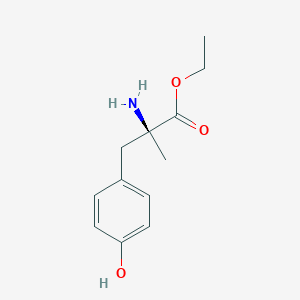
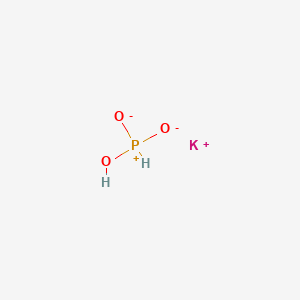
![D-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8066718.png)
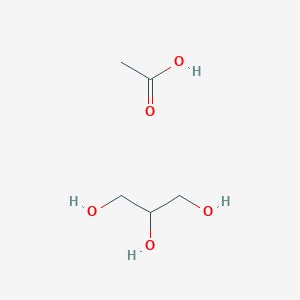
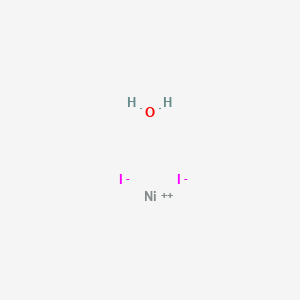
![2-(2,6-dichlorophenyl)-N-[(E)-hydrazinylidenemethyl]acetamide;hydrochloride](/img/structure/B8066734.png)
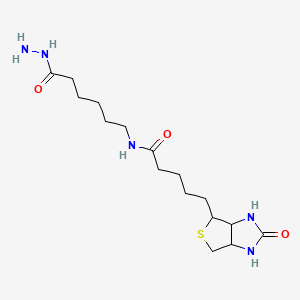
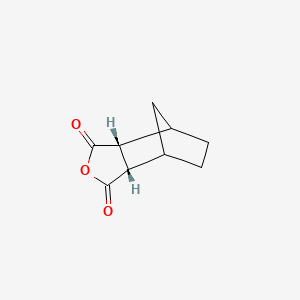
![Benzoic acid, 4-hydroxy-3,5-dimethoxy-, 4-[(aminoiminomethyl)amino]butyl ester](/img/structure/B8066778.png)
![(2R)-2-azaniumyl-3-[(2R)-2-azaniumyl-2-carboxylatoethyl]sulfonylsulfanylpropanoate](/img/structure/B8066791.png)
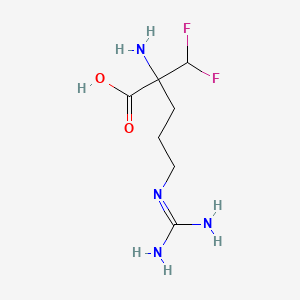
![2-[[4-[(2-amino-4-oxo-7,8-dihydro-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B8066799.png)
